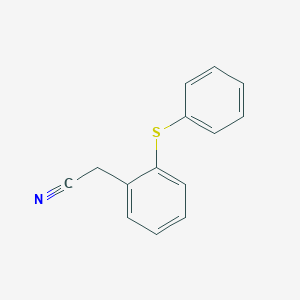

2-(Phenylthio)benzeneacetonitrile

Description

Cyanation Reactions of Phenylthio-Substituted Aromatic Precursors

The direct introduction of a cyano group onto a phenylthio-substituted aromatic ring represents a key strategy for the synthesis of this compound. This can be achieved through several methods, including traditional transition-metal-catalyzed cross-coupling reactions and more modern photoredox catalysis.

Transition-metal catalysis, particularly with palladium, has been a cornerstone for cyanation reactions. organic-chemistry.orggoogle.com These methods typically involve the coupling of an aryl halide or pseudohalide with a cyanide source. For the synthesis of this compound, a suitable precursor would be a halo-substituted diphenyl sulfide. The reaction conditions, including the choice of catalyst, ligand, solvent, and cyanide source (e.g., potassium ferrocyanide, trimethylsilyl (B98337) cyanide), are crucial for achieving high yields and minimizing side reactions. organic-chemistry.orggoogle.com

More recently, photoredox catalysis has emerged as a powerful tool for C-H cyanation, offering a more direct approach that avoids the pre-functionalization required for cross-coupling reactions. nih.gov This method utilizes a photocatalyst, often an acridinium (B8443388) salt, which upon irradiation, can oxidize an electron-rich aromatic substrate to a radical cation. nih.govnih.gov This reactive intermediate can then be trapped by a cyanide nucleophile. For instance, a diphenyl ether has been successfully cyanated using this methodology, suggesting its potential applicability to diphenyl sulfide, the core structure of the phenylthio group in the target molecule. nih.gov The regioselectivity of such reactions is a critical aspect, often favoring substitution at positions para to activating groups. nih.gov

Another innovative approach involves the cyanation of aryl alkyl ethers via photoredox catalysis, where an α-aryloxyalkyl radical is generated and subsequently trapped by a cyanide source. nih.gov While this specific example focuses on an ether linkage, the underlying principle of radical generation and trapping could potentially be adapted for thioether systems.

Transformations of Carboxylic Acid Derivatives to Nitriles

An alternative synthetic strategy involves the conversion of a carboxylic acid or its derivative, already bearing the 2-(phenylthio)phenyl moiety, into the corresponding nitrile. This transformation is a well-established process in organic synthesis with several reliable methods available.

One common approach is the dehydration of the corresponding primary amide. The amide can be prepared from the carboxylic acid via activation with reagents like thionyl chloride followed by treatment with ammonia (B1221849). google.com Subsequent dehydration of the amide to the nitrile can be achieved using a variety of reagents, including phosphorus pentoxide, trifluoroacetic anhydride, or more modern methods.

Direct conversion of carboxylic acids to nitriles is also possible, bypassing the isolation of the amide intermediate. nih.gov High-temperature and high-pressure continuous-flow methods using acetonitrile (B52724) as both solvent and reagent have been developed. nih.gov Another approach involves the reaction of the carboxylic acid with a nitrogenous base to form a complex, which is then reacted with ammonia at elevated temperatures. google.com More recently, photoredox catalysis has been employed for the decarboxylative cyanation of aliphatic carboxylic acids using cyanobenziodoxolones as a cyanide source. researchgate.net While this has been demonstrated primarily for aliphatic acids, its extension to aromatic systems is an area of active research. researchgate.net

The following table summarizes some reagents and methods for the conversion of carboxylic acids and their derivatives to nitriles:

| Starting Material | Reagent/Method | Reference |

| Primary Amide | Oxalyl chloride, DMSO, Et3N | organic-chemistry.org |

| Carboxylic Acid | High-temperature/pressure with acetonitrile | nih.gov |

| Carboxylic Acid | Nitrogenous base complex with ammonia | google.com |

| Aliphatic Carboxylic Acid | Photoredox catalysis with cyanobenziodoxolones | researchgate.net |

| Carboxylic Acid | Iron-catalyzed reaction with N-cyano-N-aryl-arylsulfonamide | organic-chemistry.org |

Convergent and Divergent Synthetic Pathways to the this compound Core

The construction of the this compound framework can be approached through either convergent or divergent synthetic strategies.

A convergent synthesis would involve the coupling of two or more fragments of similar complexity in the later stages of the synthesis. For this compound, a convergent approach could involve the reaction of a pre-formed phenylthio-substituted electrophile with a cyanomethyl nucleophile. For example, a halobenzene substituted with a phenylthio group could be coupled with a metalated acetonitrile derivative. A notable example of a convergent synthesis in a related system is the regiospecific synthesis of α-phenylthio-ketones, where adducts of bis(phenylthio) carbanions and aldehydes are treated with tosic acid. rsc.org This highlights the potential of using sulfur-stabilized carbanions in convergent strategies.

In contrast, a divergent synthesis would start from a common intermediate that is then elaborated into a variety of target molecules. In the context of this compound, a divergent approach might begin with a substituted benzene (B151609) ring that is first functionalized with the phenylthio group. This intermediate could then be subjected to various reactions to introduce the cyanomethyl group, or alternatively, other functional groups, leading to a library of related compounds. For instance, a common precursor like a (phenylthio)benzene derivative could be subjected to cyanation, or alternatively, to other C-C bond-forming reactions to generate a range of analogues.

Chemo- and Regioselectivity in Synthetic Approaches

Achieving the desired chemo- and regioselectivity is a critical consideration in the synthesis of this compound, particularly when dealing with substituted aromatic rings.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the synthesis of this compound, this is particularly relevant when multiple reactive sites are present in the starting materials or intermediates. For example, during a cyanation reaction on a molecule containing both a halide and a triflate, the choice of catalyst and reaction conditions can determine which group is selectively replaced by the cyanide. Nickel-based catalysts have shown utility in the cyanation of aryl carbamates and pivalates, demonstrating chemoselectivity for these groups. organic-chemistry.org

Regioselectivity , the control of the position of the incoming group on the aromatic ring, is equally important. In electrophilic aromatic substitution reactions on a diphenyl sulfide core, the directing effects of the thioether group will influence the position of substitution. The thioether group is generally an ortho-, para-director. Therefore, introducing a group at a specific meta-position would require a different strategy.

In photoredox-catalyzed C-H functionalization, the regioselectivity is often governed by the electronic properties of the substrate. For electron-rich arenes, cyanation typically occurs at the position most susceptible to electrophilic attack, often para to an activating group. nih.gov Computational studies can be employed to predict the regioselectivity in such reactions. nsf.gov In cases where multiple isomers are possible, careful optimization of reaction conditions is necessary to favor the desired product. For instance, in the cyanation of 3-fluoroanisole, a mixture of regioisomers was obtained, highlighting the challenges in achieving complete regiocontrol. nih.gov

Structure

3D Structure

Properties

CAS No. |

1527-16-8 |

|---|---|

Molecular Formula |

C14H11NS |

Molecular Weight |

225.31 g/mol |

IUPAC Name |

2-(2-phenylsulfanylphenyl)acetonitrile |

InChI |

InChI=1S/C14H11NS/c15-11-10-12-6-4-5-9-14(12)16-13-7-2-1-3-8-13/h1-9H,10H2 |

InChI Key |

POEOFFRTAAOWOX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=CC=C2CC#N |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 2 Phenylthio Benzeneacetonitrile

Reactions Involving the Acetonitrile (B52724) Functionality

The acetonitrile group (-C≡N) in 2-(phenylthio)benzeneacetonitrile is a primary site of reactivity. Its electronic structure, characterized by a polarized carbon-nitrogen triple bond and an adjacent acidic α-methylene group, allows for a variety of important chemical reactions.

Nucleophilic Addition Reactions at the Nitrile Carbon

The carbon atom of the nitrile group is electrophilic due to the electron-withdrawing nature of the nitrogen atom. This makes it susceptible to attack by nucleophiles. Nucleophilic addition to the nitrile group is a fundamental reaction that can lead to the formation of various functional groups. docbrown.infoyoutube.com The general mechanism involves the attack of a nucleophile on the nitrile carbon, breaking the pi bond and forming a new carbon-nucleophile bond. The resulting intermediate can then be protonated or undergo further reactions. youtube.com

For instance, the addition of organometallic reagents, such as Grignard or organolithium reagents, to the nitrile can lead to the formation of ketones after hydrolysis of the intermediate imine.

Reactivity of the α-Methylene Carbon (Active Methylene (B1212753) Chemistry)

The methylene group (—CH2—) adjacent to the nitrile group is known as an "active methylene" group. The electron-withdrawing effect of the nitrile group increases the acidity of the α-protons, making them susceptible to deprotonation by a base to form a stabilized carbanion. orgsyn.orgsiue.edulibretexts.org This carbanion is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. siue.edulibretexts.org

The carbanion generated from this compound can readily undergo alkylation and arylation reactions. orgsyn.org In a typical alkylation, the carbanion reacts with an alkyl halide in a nucleophilic substitution reaction to form a new carbon-carbon bond. Phase-transfer catalysis is often employed to facilitate these reactions, allowing for the use of aqueous bases and organic solvents, which simplifies the procedure and often leads to higher yields. orgsyn.org

Table 1: Examples of Alkylation Reactions

| Alkylating Agent | Base | Product |

| Ethyl bromide | 50% aq. NaOH, Benzyltriethylammonium chloride | 2-Phenyl-2-(phenylthio)butanenitrile |

| Benzyl chloride | NaH in DMF | 2,3-Diphenyl-2-(phenylthio)propanenitrile |

This table presents hypothetical examples based on general reactivity principles of active methylene compounds.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. organicreactions.orgtaylorandfrancis.comwikipedia.org The carbanion derived from this compound can react with aldehydes and ketones in a Knoevenagel-type condensation. organicreactions.orgtaylorandfrancis.comwikipedia.orgnumberanalytics.com This reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org The initial product is a β-hydroxy nitrile, which can then dehydrate to form an α,β-unsaturated nitrile.

The Doebner modification of the Knoevenagel condensation involves the use of pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the active methylene compound is a carboxylic acid. wikipedia.orgorganic-chemistry.org

The carbanion formed from this compound is a versatile nucleophile. siue.edulibretexts.org Its reactivity is influenced by factors such as the nature of the base used for its formation, the solvent, and the electrophile. Stronger bases, like lithium diisopropylamide (LDA), can lead to the formation of the kinetic enolate, while weaker bases may favor the thermodynamic enolate. siue.edu This carbanion can participate in a wide range of reactions beyond simple alkylation and condensation, including Michael additions to α,β-unsaturated compounds. rsc.org The stability of the carbanion is enhanced by the resonance delocalization of the negative charge onto the nitrile group and the adjacent phenyl ring. libretexts.org

Hydrolysis and Related Transformations to Carboxylic Acid Derivatives

The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, 2-(phenylthio)benzeneacetic acid. google.com This transformation proceeds through an intermediate amide. The reaction often requires heating and the use of a strong acid or base. google.com For example, non-catalytic hydrolysis can be achieved in near-critical water, offering a greener alternative to traditional acid or base-catalyzed methods. google.com

The resulting carboxylic acid can then be converted into other derivatives, such as esters or amides, using standard organic synthesis techniques.

Transformations of the Phenylthio Group

The sulfur atom in the thioether linkage is a key site for various chemical transformations, including oxidation, interactions with metals, and cleavage of the carbon-sulfur bonds.

The thioether in this compound can be selectively oxidized to the corresponding sulfoxide (B87167) and further to the sulfone. The control over the oxidation state is crucial and can be achieved by selecting appropriate oxidizing agents and reaction conditions.

Common oxidizing agents for the conversion of sulfides to sulfoxides include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide. derpharmachemica.comnih.govorganic-chemistry.org The oxidation to the sulfoxide is generally easier than the subsequent oxidation to the sulfone. nih.gov Careful control of the stoichiometry of the oxidant, typically using about one equivalent, and maintaining low temperatures can favor the formation of the sulfoxide. derpharmachemica.com For instance, the oxidation of various aryl thioethers with 1.2 equivalents of m-CPBA in THF at 0°C has been shown to produce sulfoxides in high yields. derpharmachemica.com

Further oxidation to the sulfone can be achieved by using an excess of the oxidizing agent, often at a higher temperature. derpharmachemica.com The synthesis of 2-(phenylsulfonyl)acetonitrile, the sulfone derivative of this compound, has been reported via the sulfonylation of cyanomethyl phenyl sulfide (B99878), which implies an oxidation of the thioether. derpharmachemica.comresearchgate.netchemsynthesis.comsigmaaldrich.comchemsrc.com The use of hydrogen peroxide in acetonitrile can also serve as an effective system for sulfide oxidation. gaylordchemical.comsciencemadness.orgrsc.orgrsc.org The reaction is believed to proceed through the in situ formation of a peroxyacetimidic acid intermediate, which is a potent oxidizing species. gaylordchemical.comrsc.org

The choice of reaction conditions can significantly influence the selectivity of the oxidation. A summary of typical conditions for the selective oxidation of thioethers is presented in the table below.

Table 1: Reaction Conditions for Selective Thioether Oxidation

| Product | Oxidizing Agent | Typical Conditions | Yield | Reference |

| Sulfoxide | m-CPBA (1.2 equiv.) | THF, 0°C | High | derpharmachemica.com |

| Sulfone | m-CPBA (>2 equiv.) | THF, 35°C | High | derpharmachemica.com |

| Sulfoxide | H₂O₂/Acetonitrile | Methanol, K₂CO₃, 0°C to RT | Good | gaylordchemical.com |

Reactions involving the direct interaction of the sulfur atom with metals can lead to subsequent functionalization. While ortho-metalation of the aromatic ring is a common strategy (see section 3.3.2), reactions can also occur at the sulfur atom itself. For example, treatment of thioethers with halogenating agents like N-bromosuccinimide (NBS) or N-fluorobenzenesulfonimide (NFSI) can lead to the formation of halosulfonium intermediates. These intermediates can then undergo further reactions. organic-chemistry.org

A study on the selective C(sp³)–S bond cleavage of thioethers demonstrated that these halosulfonium intermediates can react with symmetrical disulfides in situ to produce unsymmetrical disulfides. This process can be viewed as an electrophilic quenching of the activated sulfur moiety. The selectivity of the C-S bond cleavage depends on the structure of the thioether and the reagent used, with NFSI favoring the cleavage of methyl C-S bonds at elevated temperatures. organic-chemistry.org This type of reactivity provides a pathway to modify the substitution at the sulfur atom, replacing one of the carbon groups.

The phenylthio group can be removed through reductive desulfurization, a transformation that replaces the C-S bond with a C-H bond. A widely used reagent for this purpose is Raney Nickel (Ra-Ni). organicreactions.orgmasterorganicchemistry.comyoutube.comyoutube.com This reaction involves the hydrogenolysis of the carbon-sulfur bond and is often carried out in an alcohol solvent under reflux. organicreactions.orgmasterorganicchemistry.com Raney Nickel is typically prepared as a slurry in water or ethanol (B145695) and contains adsorbed hydrogen, which acts as the reducing agent. masterorganicchemistry.comyoutube.com

Alternative reagents for desulfurization include nickel boride, which can be generated in situ from nickel(II) chloride and sodium borohydride. osti.govresearchgate.netrsc.org This method offers the advantage of proceeding under milder conditions compared to Raney Nickel and shows good functional group tolerance, although some reducible groups like nitriles can be affected. osti.gov

Another approach for the reductive cleavage of C-S bonds is the use of dissolving metals, such as sodium in liquid ammonia (B1221849). cdnsciencepub.com This method has been shown to selectively cleave the C-S bond in S-benzyl compounds. cdnsciencepub.com The choice of solvent can influence the reaction, with the addition of a co-solvent like 1,2-dimethoxyethane (B42094) sometimes being necessary to improve solubility and achieve selective cleavage. cdnsciencepub.com The temperature can also be a critical factor in determining the outcome of reductive cleavage reactions of aryl thioethers. nih.govrsc.org

Table 2: Common Reagents for Desulfurization of Thioethers

| Reagent | Typical Conditions | Comments | Reference(s) |

| Raney Nickel | Ethanol, Reflux | Widely used, effective for C-S bond cleavage. | organicreactions.orgmasterorganicchemistry.com |

| Nickel Boride (NiCl₂/NaBH₄) | Methanol/THF | Milder conditions, good functional group tolerance. | osti.govresearchgate.netrsc.org |

| Sodium in Liquid Ammonia | Liquid NH₃, sometimes with a co-solvent | Effective for certain types of thioethers, like S-benzyl. | cdnsciencepub.com |

Reactions on the Aromatic Ring System

Both phenyl rings in this compound are susceptible to electrophilic attack, and their reactivity can be controlled to achieve specific functionalization patterns.

Electrophilic aromatic substitution (EAS) on the two aromatic rings of this compound is governed by the directing effects of the existing substituents. nih.govnih.govlibretexts.org

On the benzeneacetonitrile ring, the phenylthio group (-SPh) acts as the directing group. The sulfur atom, with its lone pairs of electrons, is an ortho, para-director and an activating group through resonance, despite being deactivating by induction. rsc.org Therefore, electrophilic substitution, such as halogenation or nitration, is expected to occur primarily at the ortho and para positions relative to the sulfur atom.

On the other phenyl ring, the substituent is a benzylthio-like group (-SCH₂CN). This entire group will also act as an ortho, para-director due to the electron-donating nature of the sulfur atom's lone pairs. rsc.org However, the presence of the electron-withdrawing nitrile group (-CN) on the methylene carbon will diminish the activating effect of the sulfur atom compared to a simple alkylthio group.

Friedel-Crafts reactions, such as acylation and alkylation, are also important EAS reactions. libretexts.orgmasterorganicchemistry.comorganic-chemistry.orgyoutube.comyoutube.com However, these reactions are often incompatible with substrates containing deactivating groups. Furthermore, the thioether functionality can coordinate with the Lewis acid catalyst, potentially deactivating the ring or leading to undesired side reactions. masterorganicchemistry.com

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. nih.govchinesechemsoc.orgresearchgate.netresearchgate.netuwindsor.ca This technique utilizes a directing metalating group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. researchgate.net The resulting aryllithium species can then be quenched with a variety of electrophiles.

In this compound, the thioether linkage on both rings can serve as a DMG. chinesechemsoc.orgresearchgate.net This would allow for selective lithiation and subsequent functionalization at the ortho positions of either aromatic ring.

However, a known complication in the lithiation of aryl alkyl sulfides is the competition between ortho-lithiation of the aromatic ring and α-lithiation of the carbon adjacent to the sulfur atom. nih.gov For example, the metalation of ethyl phenyl sulfide with n-butyllithium/TMEDA is highly solvent-dependent. In non-polar solvents like hexane, ortho-lithiation is favored, while in polar solvents like THF, α-lithiation occurs. nih.gov Given that this compound has acidic α-protons on the methylene group (adjacent to both a phenyl and a cyano group), competition between ortho-lithiation and α-lithiation at this position is highly probable. The choice of base and solvent would be critical in controlling the regioselectivity of the metalation.

Mechanistic Investigations of 2 Phenylthio Benzeneacetonitrile Reactivity

Reaction Pathway Elucidation using Spectroscopic and Analytical Techniques

Direct spectroscopic and analytical studies dedicated to the reaction pathways of 2-(phenylthio)benzeneacetonitrile are not readily found in current research. However, the reactivity of related α-cyano sulfides and aryl sulfides has been probed using various techniques, which can be extrapolated to predict the behavior of this compound.

For instance, in reactions involving the sulfur atom, such as oxidation, techniques like tandem mass spectrometry (ESI-MS/MS) have been used to identify oxidized products of similar aryl sulfides. Studies on 2-nitrophenyl aryl sulfides have shown evidence of both intermolecular and intramolecular oxidation of the sulfur atom upon electrospray ionization. nih.gov Such analyses would likely be able to identify sulfoxide (B87167) and sulfone derivatives of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy would be crucial in monitoring reactions at the nitrile group or the α-carbon. For example, the hydrolysis of the nitrile to an amide and subsequently to a carboxylic acid would be observable by the disappearance of the characteristic nitrile peak in the IR spectrum (around 2250 cm⁻¹) and the appearance of amide or carboxyl group signals in both IR and NMR spectra. libretexts.org Similarly, ¹H and ¹³C NMR would be instrumental in tracking changes at the α-carbon, for instance, in deprotonation-alkylation reactions.

Kinetic and Thermodynamic Aspects of Chemical Transformations

Quantitative kinetic and thermodynamic data for reactions involving this compound are not specifically reported. However, studies on analogous systems provide a framework for understanding these aspects.

The kinetics of reactions at the sulfur atom can be inferred from studies on other phenyl aryl sulfides. For example, kinetic studies of the reaction of phenyl aryl sulfides with amines in dimethyl sulfoxide have shown that the rate-determining step can be the nucleophilic attack or the deprotonation of an intermediate zwitterion, depending on the specific reactants. rsc.org

For reactions involving the nitrile group, kinetic studies on the hydrolysis of various nitriles indicate that the process can be catalyzed by either acid or base. libretexts.org The reaction rates are influenced by the electronic nature of the substituents on the aromatic rings. The presence of the electron-donating phenylthio group might influence the electrophilicity of the nitrile carbon and thus the rate of nucleophilic attack.

The thermodynamic favorability of oxidation at the sulfur atom is a general feature of sulfides. The oxidation to the corresponding sulfoxide and further to the sulfone is typically an exothermic process. youtube.com

Catalytic Roles and Applications in Organic Synthesis

2-(Phenylthio)benzeneacetonitrile as a Substrate in Catalytic Transformations

As a substrate, this compound offers multiple sites for catalytic activation. The carbon-sulfur bond, the aromatic rings, and the carbon-hydrogen bond adjacent to the nitrile group are all potential points of interaction with a catalyst.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While no specific examples of this compound undergoing such reactions are documented, the presence of the phenylthio group suggests its potential as a coupling partner.

Thioethers can participate in Kumada-type cross-coupling reactions, where a Grignard reagent is coupled with an organic halide or pseudo-halide in the presence of a nickel or palladium catalyst. In this context, the C–S bond of this compound could potentially be activated for coupling with a suitable organometallic reagent.

Furthermore, the synthesis of the related class of compounds, 2-(arylthio)benzonitriles, has been achieved through palladium-catalyzed reactions involving the insertion of arynes into aryl thiocyanates. This indicates that palladium catalysis is active in the vicinity of these functional groups, although it describes the formation rather than the subsequent catalytic use of the molecule.

Enantioselective and Diastereoselective Catalytic Processes

The alpha-carbon to the nitrile group in this compound is a prochiral center. Deprotonation of this position would generate a stabilized carbanion that could, in principle, be intercepted by an electrophile. The use of a chiral catalyst, such as a chiral phase-transfer catalyst or a chiral metal complex, could direct this alkylation or other addition reactions to occur enantioselectively.

While no studies have reported such transformations on this compound specifically, the field of asymmetric catalysis is replete with examples of enantioselective additions to α-cyano carbanions. These reactions often employ chiral catalysts to create a chiral environment around the planar carbanion, leading to the preferential formation of one enantiomer of the product.

Design and Development of Catalytic Systems Incorporating this compound Derivatives

The structural motifs within this compound could also serve as a basis for the design of new ligands for transition metal catalysis. The sulfur atom is a soft donor and can coordinate to a variety of transition metals, while the nitrile group can also act as a coordinating group, potentially leading to bidentate or even multidentate ligands.

Ligand Design for Transition Metal Catalysis

Derivatives of this compound could be envisioned as ligands where the sulfur and nitrogen atoms act as a pincer-type ligand or a bidentate chelator. The electronic properties of the aromatic rings and the steric bulk around the coordinating atoms could be systematically varied to tune the reactivity and selectivity of the resulting metal complex.

Performance in Homogeneous Catalysis

If developed as ligands, complexes derived from this compound could find applications in homogeneous catalysis. The specific properties of the sulfur and nitrogen donors might make such catalysts suitable for a range of transformations, including cross-coupling, hydrogenation, and hydroformylation reactions. The performance of such hypothetical catalysts would depend on the stability of the metal-ligand complex and the electronic and steric environment provided by the ligand.

Utility in Heterogeneous Catalytic Systems

The this compound scaffold could also be incorporated into solid supports to create heterogeneous catalysts. For instance, the molecule could be functionalized and grafted onto silica (B1680970) or a polymer backbone. The resulting material would have immobilized catalytic sites, which could offer advantages in terms of catalyst separation and recycling. Again, this remains a theoretical application awaiting experimental validation.

Organocatalytic Applications

Organocatalysis offers a metal-free approach to the synthesis of complex molecules like this compound. A prominent organocatalytic method for the synthesis of structurally similar α-aryl-α-thioacetonitriles is phase-transfer catalysis (PTC). ontosight.ai This technique facilitates the reaction between reactants in immiscible phases, typically an aqueous phase containing an inorganic base and an organic phase containing the substrate. crdeepjournal.org The organocatalyst, usually a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the reacting anion from the aqueous phase to the organic phase where the reaction occurs.

In the context of synthesizing this compound, a plausible organocatalytic route involves the α-sulfenylation of a precursor like 2-phenylacetonitrile. While direct organocatalytic synthesis of this compound is not extensively documented, the synthesis of related compounds provides a strong model for its potential preparation. For instance, the synthesis of 2-phenylthioethynyl-2-substituted phenylacetonitriles has been achieved under phase-transfer catalytic conditions. ontosight.ai This reaction utilizes a catalyst such as tetrabutylammonium (B224687) hydrogen sulphate (TBAHS) in the presence of a strong base like sodium hydroxide. ontosight.ai

The general principle for the PTC-mediated synthesis of α-substituted phenylacetonitriles involves the deprotonation of the acidic C-H bond of the phenylacetonitrile (B145931) precursor by a strong base in the aqueous phase. The resulting carbanion is then shuttled into the organic phase by the lipophilic cation of the phase-transfer catalyst to react with an electrophilic sulfur reagent.

| Catalyst/Reagent | Substrate | Electrophile | Product | Yield (%) |

| Tetrabutylammonium hydrogen sulphate (TBAHS) / NaOH | 2-Substituted phenylacetonitriles | 1,1-dichloro-2-phenylthioethene | 2-Phenylthioethynyl-2-substituted phenylacetonitriles | 58-96 |

This table illustrates the effectiveness of phase-transfer catalysis in the synthesis of complex nitriles, suggesting a viable pathway for the production of this compound.

Catalytic Activation and Deactivation Pathways

The synthesis of this compound via catalytic methods involves specific activation steps for the precursor molecules and is also subject to catalyst deactivation.

Catalytic Activation:

The formation of this compound necessitates the activation of both a C-H bond on the acetonitrile (B52724) precursor and a sulfur-containing electrophile.

C-H Bond Activation: In organocatalytic systems like phase-transfer catalysis, the activation of the C-H bond adjacent to the nitrile group in phenylacetonitrile is achieved through deprotonation by a strong base. The acidity of this proton is enhanced by the electron-withdrawing nature of the nitrile group. In transition-metal-catalyzed reactions, C-H activation can occur via different mechanisms, such as oxidative addition or concerted metalation-deprotonation, often directed by a coordinating group on the substrate. ethz.chorgsyn.orgdntb.gov.ua

Activation of the Sulfur Reagent: The sulfur-containing reactant, which could be a disulfide or a sulfenyl halide, is activated for nucleophilic attack. In the case of disulfides, cleavage of the S-S bond can be facilitated by the catalyst or reaction conditions to generate a reactive electrophilic sulfur species.

A relevant example of catalytic activation is seen in the nickel-catalyzed cyanation of aryl thioethers, which involves the activation of a C-S bond. ethz.chacs.orgresearchgate.net In this process, a Ni(0) catalyst undergoes oxidative addition to the aryl C-S bond, forming a Ni(II) intermediate. This activation is crucial for the subsequent transmetalation and reductive elimination steps that lead to the final product. acs.orgresearchgate.net While this reaction produces an aryl nitrile from a thioether rather than the target compound, the principles of C-S bond activation by a transition metal catalyst are directly applicable to potential synthetic routes for this compound.

Catalytic Deactivation:

Catalyst deactivation is a critical consideration in catalytic synthesis, leading to a decrease in reaction rate and efficiency over time.

In Phase-Transfer Catalysis: The deactivation of quaternary ammonium salt catalysts can occur through several pathways. The catalyst can be poisoned by certain anions or undergo degradation under strongly basic conditions, a phenomenon known as Hofmann elimination, particularly at elevated temperatures. The formation of side products that coat the catalyst surface can also inhibit its activity.

In Transition-Metal Catalysis: Deactivation of transition metal catalysts can be more complex. acs.org Sulfur compounds are known to be potential poisons for many transition metal catalysts, including palladium and nickel, by strongly coordinating to the metal center and blocking active sites. ethz.ch In reactions involving C-H activation, the formation of stable, off-cycle metal complexes can sequester the catalyst and halt the catalytic cycle. For instance, in the alkylation of nitriles, the catalyst can be deactivated by the oligomerization of reactants or by the deprotonation of intermediate carbenium ions, which leads to the formation of deactivating species. researchgate.netresearchgate.net

Understanding these activation and deactivation pathways is essential for optimizing the catalytic synthesis of this compound and related molecules, ensuring high yields and catalyst longevity.

Theoretical and Computational Studies of 2 Phenylthio Benzeneacetonitrile

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule and the distribution of electrons. Methods like Density Functional Theory (DFT) and ab initio calculations are standard tools for these investigations. nih.gov

Natural Bond Orbital (NBO) analysis would also be a crucial part of these calculations. This analysis provides information about the charge distribution on each atom, revealing the electrophilic and nucleophilic sites within the molecule. researchgate.net The nitrogen atom of the nitrile group and the sulfur atom are expected to possess negative charges, making them potential sites for interaction with electrophiles or metal ions. semanticscholar.org

Table 1: Predicted Key Geometric Parameters for 2-(Phenylthio)benzeneacetonitrile

| Parameter | Predicted Value Range | Significance |

| C-S Bond Length | 1.75 - 1.85 Å | Influences the strength and reactivity of the thioether linkage. |

| C≡N Bond Length | 1.15 - 1.20 Å | Characteristic of a nitrile group, indicating a strong triple bond. |

| C-S-C Bond Angle | 100 - 105° | Determines the overall spatial arrangement of the phenyl rings. |

| Dihedral Angle (Phenyl Rings) | 40 - 60° | Indicates the degree of twisting between the two aromatic rings. |

Analysis of Frontier Molecular Orbitals and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, providing a framework to understand and predict chemical reactivity. youtube.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.comyoutube.com The energy and localization of these orbitals determine the molecule's ability to act as a nucleophile or an electrophile.

For this compound, the HOMO is expected to be localized primarily on the sulfur atom and the phenyl ring attached to it, due to the presence of lone pairs on the sulfur. This would make this region of the molecule susceptible to attack by electrophiles. The LUMO, conversely, is likely to be distributed over the benzeneacetonitrile moiety, particularly the nitrile group, which is electron-withdrawing. This would make the carbon atom of the nitrile group a potential site for nucleophilic attack. rsc.org

Table 2: Predicted Frontier Molecular Orbital Properties and Reactivity Descriptors

| Property | Predicted Characteristics | Implication for Reactivity |

| HOMO | Localized on the phenylthio group, particularly the sulfur atom. | The molecule can act as a nucleophile, donating electrons from the sulfur atom. |

| LUMO | Distributed over the benzeneacetonitrile moiety, especially the nitrile group. | The molecule can act as an electrophile, accepting electrons at the nitrile carbon. |

| HOMO-LUMO Gap | Moderate | Suggests a balance between stability and reactivity. |

| Electrophilicity Index | Moderate | Indicates a moderate tendency to accept electrons. |

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed exploration of reaction pathways, providing insights into the energies of reactants, products, and, most importantly, transition states. By mapping the potential energy surface of a reaction, chemists can determine the most likely mechanism and predict reaction rates.

For this compound, one could model various reactions, such as nucleophilic substitution at the carbon atom adjacent to the nitrile group or oxidation at the sulfur atom. For instance, in a hypothetical reaction with a nucleophile, computational modeling could be used to compare the activation energies for attack at different sites, such as the nitrile carbon versus an aromatic carbon. rsc.org The identification and characterization of the transition state structure would be crucial in understanding the reaction's feasibility and kinetics.

Prediction of Spectroscopic Signatures

Computational methods can accurately predict various spectroscopic properties, which is invaluable for the identification and characterization of compounds.

NMR Spectroscopy: By calculating the magnetic shielding tensors of the nuclei (¹H and ¹³C), it is possible to predict the chemical shifts. nih.gov These predicted spectra can be compared with experimental data to confirm the molecular structure. For this compound, the chemical shifts of the protons and carbons in the two different phenyl rings would be of particular interest.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. The characteristic stretching frequency of the nitrile group (C≡N) would be a prominent feature, expected to appear around 2240-2260 cm⁻¹.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectra. semanticscholar.org The calculations would reveal the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are often related to the promotion of an electron from the HOMO to the LUMO. youtube.com

In Silico Design of Novel Reactivity and Catalytic Systems

The insights gained from theoretical studies can be leveraged for the in silico design of new molecules with tailored reactivity or for the development of catalytic systems. By modifying the structure of this compound—for example, by introducing different substituents on the phenyl rings—one can computationally screen for derivatives with enhanced or altered properties.

For instance, introducing electron-donating groups on the phenylthio ring could increase the energy of the HOMO, making the molecule a better nucleophile. Conversely, adding electron-withdrawing groups to the benzeneacetonitrile ring could lower the energy of the LUMO, enhancing its electrophilicity. This computational pre-screening can guide synthetic efforts, saving time and resources in the laboratory. Furthermore, understanding the molecule's electronic structure can aid in the design of specific catalysts that can selectively activate certain bonds within the molecule.

Advanced Applications in Organic Synthesis and Chemical Biology

Building Block for the Synthesis of Complex Organic Molecules

The reactivity of the active methylene (B1212753) group in 2-(Phenylthio)benzeneacetonitrile, positioned between the phenyl ring and the nitrile group, makes it a valuable C2 synthon in the construction of intricate molecular architectures. The protons on this methylene group are readily abstracted by a base, generating a stabilized carbanion that can participate in a range of carbon-carbon bond-forming reactions. This reactivity allows for the introduction of the cyanomethylphenyl group into various molecular scaffolds, paving the way for the synthesis of complex polycyclic and acyclic compounds.

Research has demonstrated the utility of related phenylacetonitrile (B145931) derivatives in the synthesis of precursors for advanced materials and pharmaceuticals. For instance, the alkylation of phenylacetonitrile derivatives is a key step in the synthesis of various biologically active molecules. This highlights the potential of this compound to serve as a starting point for the assembly of complex structures with potential applications in medicinal chemistry and materials science.

Precursor for Heterocyclic Compounds with Diverse Architectures

The presence of both a nitrile and a phenylthio group makes this compound a particularly useful precursor for the synthesis of a wide array of heterocyclic compounds, especially those containing sulfur and nitrogen atoms.

Synthesis of Thiophenes: The Gewald reaction, a well-established method for synthesizing 2-aminothiophenes, typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur. wikipedia.orgresearchgate.netarkat-usa.orgorganic-chemistry.orgumich.edu While direct examples using this compound are not extensively documented in readily available literature, the fundamental principles of the Gewald reaction suggest its potential as a substrate. The activated methylene group could react with elemental sulfur to form a key intermediate, which could then undergo cyclization to yield substituted thiophenes.

Synthesis of Quinolines: The Friedländer synthesis is a classic method for preparing quinolines, involving the condensation of a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing a reactive methylene group. scribd.com The active methylene group of this compound makes it a potential candidate for this reaction, leading to the formation of quinolines bearing a phenylthio substituent. Such quinoline (B57606) derivatives are of interest due to their prevalence in bioactive molecules.

Synthesis of Thiazoles: The Hantzsch thiazole (B1198619) synthesis provides a route to thiazole derivatives through the reaction of a haloketone with a thioamide. While not a direct application of this compound itself, its nitrile group can be a precursor to a thioamide functionality through various chemical transformations. This thioamide derivative could then participate in Hantzsch-type cyclizations to afford substituted thiazoles.

Application in the Construction of Functionalized Aromatic Systems

The inherent reactivity of this compound can be harnessed to construct functionalized aromatic and heteroaromatic systems through intramolecular cyclization reactions.

One of the most notable reactions in this context is the Thorpe-Ziegler reaction . This reaction involves the intramolecular cyclization of a dinitrile to form a cyclic β-keto nitrile, which can then be further manipulated. wikipedia.orglscollege.ac.inbuchler-gmbh.com By introducing a second nitrile group or a suitable electrophilic center onto the this compound scaffold, intramolecular cyclization can be induced. This strategy allows for the creation of fused ring systems where the phenylthio group can either be retained as a functional handle or participate in subsequent transformations. For example, a derivative of this compound could be designed to undergo a Thorpe-Ziegler type cyclization to furnish a substituted benzothiophene (B83047) or other fused aromatic systems.

Strategic Intermediate in Target-Oriented Synthesis

The versatility of this compound as a building block and precursor makes it a strategic intermediate in the synthesis of specific target molecules, including natural products and pharmaceuticals. The phenylthio group, in particular, can serve multiple purposes. It can act as a directing group, influencing the regioselectivity of subsequent reactions, or it can be a latent functional group that can be transformed into other functionalities, such as a sulfoxide (B87167), sulfone, or even removed under specific conditions.

For example, a synthetic strategy towards a complex bioactive molecule might involve an initial fragment coupling with a derivative of this compound. The nitrile group could then be hydrolyzed to a carboxylic acid or reduced to an amine, while the phenylthio group could be oxidized to a sulfone to modulate the electronic properties or solubility of the molecule. This strategic placement and subsequent manipulation of the functional groups derived from this compound are key to its value in target-oriented synthesis. The synthesis of anticoagulant and anticarcinogenic agents from 2-phenylbutyronitrile, a related compound, underscores the importance of this class of intermediates in medicinal chemistry. google.com

Q & A

Basic: What synthetic routes are commonly employed for the preparation of 2-(Phenylthio)benzeneacetonitrile?

Answer:

The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. A common approach involves reacting a benzenethiol derivative (e.g., phenylthiol) with a halogenated acetonitrile precursor (e.g., 2-bromoacetonitrile) under basic conditions. For example:

- Reagents : Phenylthiol, 2-bromoacetonitrile, potassium carbonate (K₂CO₃).

- Conditions : Reflux in a polar aprotic solvent (e.g., dimethylformamide, DMF) at 70–90°C for 12–24 hours .

- Work-up : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

Validation of the product is achieved through ¹H/¹³C NMR and FT-IR spectroscopy to confirm the presence of the nitrile (-CN) and thioether (-S-) functional groups .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

Key techniques include:

- ¹H NMR : Identifies aromatic protons (δ 7.2–7.8 ppm) and methylene protons adjacent to the nitrile group (δ 3.5–4.0 ppm).

- ¹³C NMR : Confirms the nitrile carbon (δ 115–120 ppm) and aromatic carbons.

- FT-IR : Detects the nitrile stretch (~2240 cm⁻¹) and C-S bond vibrations (~650 cm⁻¹).

- Mass Spectrometry (MS) : Provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

Note : Cross-referencing with computational methods (e.g., density functional theory, DFT) can resolve ambiguities in peak assignments .

Advanced: How can researchers optimize reaction yields when synthesizing this compound using alternative thiol precursors?

Answer:

Yield optimization requires systematic variation of:

- Thiol precursor reactivity : Electron-rich thiols (e.g., 4-methoxyphenylthiol) may require milder conditions, while electron-deficient analogs (e.g., 4-nitrophenylthiol) might need elevated temperatures or stronger bases.

- Solvent polarity : Higher polarity solvents (e.g., DMF) enhance nucleophilicity but may promote side reactions.

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions in biphasic systems.

- Temperature control : Lower temperatures reduce byproduct formation but slow kinetics.

Example : A study using 4-fluorobenzylamine and acetonitrile achieved 85% yield at 70°C for 8 hours . Documenting time-yield profiles and analyzing byproducts via HPLC or GC-MS is critical for troubleshooting .

Advanced: What strategies are effective for resolving contradictions in reported biological activities of this compound derivatives?

Answer:

Contradictions often arise from:

- Purity discrepancies : Impurities (e.g., unreacted thiols) can skew bioactivity results. Validate purity via HPLC (>98%) and quantify residual solvents .

- Assay variability : Standardize protocols (e.g., cell line passage number, incubation time) and include positive controls (e.g., doxorubicin for cytotoxicity).

- Structural modifications : Minor changes (e.g., substituent position on the phenyl ring) drastically alter activity. Use molecular docking to correlate structure-activity relationships (SAR) with target binding (e.g., enzyme active sites) .

Case study : Derivatives with para-substituted electron-withdrawing groups showed enhanced antimicrobial activity compared to ortho-substituted analogs .

Advanced: How can the stability of this compound be assessed under varying storage conditions?

Answer:

Stability studies should include:

- Thermal stability : Accelerated degradation tests (40–60°C) monitored via TGA (thermogravimetric analysis) and HPLC .

- Photostability : Expose samples to UV light (λ = 254 nm) and track nitrile group integrity using FT-IR .

- Humidity sensitivity : Store samples at 75% relative humidity and analyze for hydrolysis byproducts (e.g., thiophenol) via GC-MS .

Best practices : Use inert atmospheres (N₂ or Ar) for long-term storage and amber glass vials to prevent photodegradation .

Advanced: What computational methods are recommended for predicting the reactivity of this compound in novel reactions?

Answer:

- DFT calculations : Optimize molecular geometries and calculate frontier molecular orbitals (FMOs) to predict sites for electrophilic/nucleophilic attacks.

- Transition state modeling : Identify energy barriers for proposed mechanisms (e.g., SN2 vs. radical pathways).

- Solvent effects : Use continuum solvation models (e.g., COSMO-RS) to simulate reaction environments.

Example : DFT studies on analogous nitriles revealed that electron-deficient aromatic rings increase nitrile electrophilicity, favoring nucleophilic additions .

Basic: What safety precautions are essential when handling this compound?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of volatilized nitriles.

- Spill management : Neutralize with alkaline permanganate solutions to oxidize cyanide byproducts.

- Waste disposal : Collect in sealed containers labeled for nitrile waste, adhering to institutional guidelines .

Advanced: How can researchers design experiments to probe the role of the phenylthio group in modulating biological activity?

Answer:

- Isosteric replacement : Synthesize analogs replacing the sulfur atom with O (ether) or NH (amide) and compare bioactivity.

- SAR studies : Introduce substituents (e.g., halogens, methyl groups) on the phenyl ring to assess electronic/steric effects.

- Competitive inhibition assays : Test derivatives against target enzymes (e.g., cytochrome P450) to evaluate binding affinity changes.

Example : In thiazole derivatives, the phenylthio group enhanced lipophilicity, improving membrane permeability in anticancer assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.